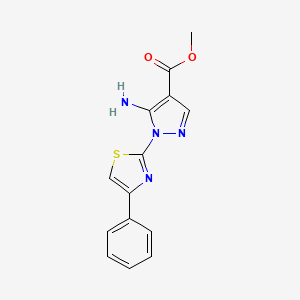

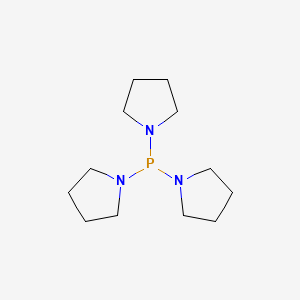

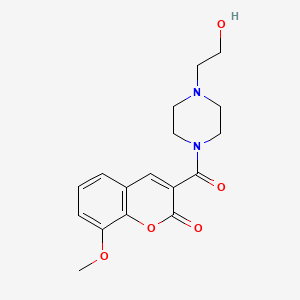

![molecular formula C11H13N3O B2467755 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine CAS No. 1003011-46-8](/img/structure/B2467755.png)

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as single-crystal X-ray diffraction . Additionally, spectroscopic techniques like FT-IR, UV–visible, 1H NMR, and HRMS can be used for characterization .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the boiling point, density, and solubility can be determined experimentally .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety serves as a versatile scaffold in medicinal chemistry. Researchers have explored derivatives of this compound for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The pyrazole ring, a significant heterocyclic component, is present in several drugs with diverse pharmacological profiles. These drugs include anti-inflammatory agents, analgesics, vasodilators, and antidepressants. Additionally, pyrazole-based compounds show promise in cancer treatment, obesity management, and cytoprotection .

Antimicrobial and Antifungal Agents

Hydrazones, such as our compound of interest, exhibit antimicrobial and antifungal properties. They can serve as potential agents against various pathogens. Researchers have investigated their efficacy in combating bacterial and fungal infections .

Anti-Inflammatory and Analgesic Properties

The pyrazole ring contributes to anti-inflammatory and analgesic effects. Compounds containing this ring have been studied for their ability to alleviate pain and reduce inflammation .

Vasodilators and Cardiovascular Applications

Certain pyrazole derivatives act as vasodilators, helping to widen blood vessels. These compounds find relevance in cardiovascular medicine, where they may aid in managing blood pressure and improving blood flow .

Anticancer Potential

Given the diverse pharmacological properties of pyrazole-containing compounds, researchers have explored their potential in cancer therapy. While more studies are needed, these compounds could play a role in inhibiting tumor growth or enhancing existing treatments .

Cytoprotective Effects

Pyrazole derivatives have been investigated for their cytoprotective properties. They may help protect cells from damage caused by oxidative stress, inflammation, or other harmful factors .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXDPVYHYSEUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

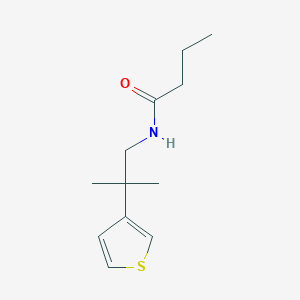

![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)

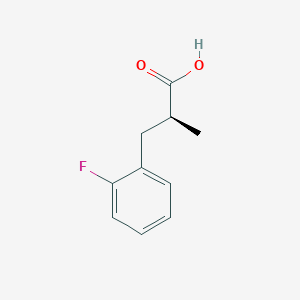

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2467681.png)

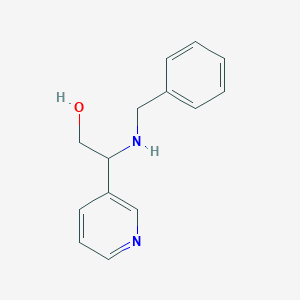

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)